N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
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Overview
Description
N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is an intricate compound featuring both benzamide and benzothiophene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide can be achieved through several synthetic routes, primarily involving the following steps:
Formation of the Benzothiophene Core: : This involves cyclization reactions using 2-mercaptobenzoic acid and acylating agents under acidic or basic conditions.
Introduction of the Hydrazinylcarbonyl Group: : Hydrazine derivatives can be introduced through nucleophilic substitution reactions at specific positions on the benzothiophene ring.
Formation of the Benzamide Group: : This is typically achieved via amidation reactions using benzoyl chloride and ammonia or amines in the presence of a catalyst.
Industrial Production Methods
Industrial production generally scales up the aforementioned synthetic routes, with optimizations in reaction conditions, such as temperature control, solvent selection, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often forming sulfoxides or sulfones depending on the oxidizing agents used.
Reduction: : Reduction reactions can yield simpler amine derivatives or other reduced forms.
Substitution: : Various electrophilic and nucleophilic substitution reactions can modify the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substitution Reagents: : Halogens, alkylating agents.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Simplified amine derivatives.
Substitution: : Various functionalized benzothiophene derivatives.
Scientific Research Applications
Chemistry
N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology
This compound exhibits potential as a biological probe, allowing scientists to explore enzyme interactions and cellular processes.
Medicine
Preliminary studies suggest potential pharmacological applications, including anti-inflammatory and anticancer properties.
Industry
It may serve as a precursor in the synthesis of industrial dyes and pigments due to its complex structure and reactivity.
Mechanism of Action
The mechanism of action involves interactions with various molecular targets, including enzymes and receptors. The compound may inhibit specific pathways, leading to biological effects such as reduced inflammation or cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
N-[3-(hydrazinylcarbonyl)-benzothiophene]benzamide
N-[4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide
Uniqueness
N-[3-(hydrazinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide stands out due to the unique positioning of functional groups, offering distinct reactivity and interactions in scientific applications.
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Properties
IUPAC Name |
N-[3-(hydrazinecarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c17-19-15(21)13-11-8-4-5-9-12(11)22-16(13)18-14(20)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,17H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPSZBWHDQBUBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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